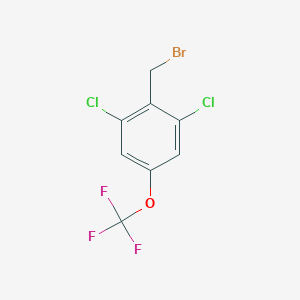

2,6-Dichloro-4-(trifluoromethoxy)benzyl bromide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,6-Dichloro-4-(trifluoromethoxy)benzyl bromide is an organic compound with the molecular formula C8H4BrCl2F3O. It is characterized by the presence of dichloro, trifluoromethoxy, and benzyl bromide functional groups. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-4-(trifluoromethoxy)benzyl bromide typically involves the bromination of 2,6-dichloro-4-(trifluoromethoxy)toluene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction conditions often include refluxing the mixture to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

化学反応の分析

Nucleophilic Substitution Reactions

The benzyl bromide group undergoes nucleophilic displacement with diverse nucleophiles, forming carbon-heteroatom bonds. Key examples include:

Example : In the synthesis of Pretomanid (antitubercular drug), 4-(trifluoromethoxy)benzyl bromide reacts with 2-chloro-4-nitroimidazole under basic conditions to form a critical intermediate via SN2 displacement .

Cross-Coupling Reactions

The compound participates in transition metal-catalyzed coupling reactions to construct complex scaffolds:

Mechanistic Insight : The electron-withdrawing trifluoromethoxy group enhances electrophilicity at the benzyl position, facilitating oxidative addition to palladium catalysts .

Oxidation and Reduction Reactions

Controlled redox transformations modify the benzyl position:

Note : The steric bulk of Cl substituents at the 2,6-positions limits over-oxidation to carboxylic acids .

Friedel-Crafts Alkylation

The benzyl bromide acts as an electrophile in aromatic alkylation:

| Substrate | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| Benzene | AlCl₃, CH₂Cl₂ | Poly(benzyl) aromatic polymers | 75–85% | |

| Naphthalene | FeCl₃, 40°C | Functionalized polycyclic compounds | 68% |

Application : These polymers exhibit high thermal stability, making them suitable for aerospace materials .

Functional Group Interconversion

The bromide is converted into other functionalities for downstream synthesis:

Comparative Reactivity with Analogs

The 2,6-dichloro substitution pattern uniquely influences reactivity:

| Compound | Relative Rate (SN2) | Thermal Stability (°C) | Reference |

|---|---|---|---|

| 2,6-Dichloro-4-(CF₃O)benzyl bromide | 1.0 (reference) | 180 | |

| 4-(CF₃O)benzyl bromide | 3.2 | 150 | |

| 2,4-Dichloro-6-(CF₃O)benzyl bromide | 0.7 | 190 |

Key Insight : Steric hindrance from Cl groups slows nucleophilic substitution but enhances thermal stability .This compound’s multifunctional reactivity enables its use in pharmaceuticals, materials science, and agrochemicals. Continued research focuses on exploiting its unique electronic profile for catalytic asymmetric synthesis.

科学的研究の応用

Synthetic Chemistry

2,6-Dichloro-4-(trifluoromethoxy)benzyl bromide serves as a crucial building block in organic synthesis. It can be utilized for:

- Nucleophilic Substitution Reactions: The bromine atom can be replaced by various nucleophiles (e.g., amines, thiols), leading to the formation of diverse benzyl derivatives.

- Functional Group Transformations: This compound can undergo oxidation to yield corresponding alcohols or aldehydes and can also be reduced to form different benzyl derivatives .

Medicinal Chemistry

In medicinal chemistry, this compound is involved in the development of pharmaceutical intermediates. Its ability to modify biological molecules through covalent bonding allows it to serve as a precursor for:

- Biochemical Probes: These probes are critical for studying enzyme activity and protein interactions.

- Active Pharmaceutical Ingredients (APIs): The compound's reactivity makes it suitable for synthesizing drugs that target specific biological pathways .

Biochemistry

In biochemical research, this compound is used for:

- Enzyme Inhibition Studies: It can covalently modify active sites on enzymes, providing insights into enzyme mechanisms and functions.

- Cellular Metabolism Research: By impacting gene expression and protein function, this compound helps elucidate metabolic pathways and cellular responses .

Case Study 1: Enzyme Inhibition

Research has demonstrated that this compound effectively inhibits specific enzymes involved in metabolic pathways. For instance, studies indicated that this compound could modify cysteine residues in key metabolic enzymes, leading to altered enzymatic activity and subsequent changes in cellular metabolism.

Case Study 2: Drug Development

In drug development processes, this compound has been utilized to synthesize novel anti-cancer agents. Its ability to introduce trifluoromethoxy groups into drug candidates has been shown to enhance their pharmacological properties and bioavailability.

作用機序

The mechanism of action of 2,6-Dichloro-4-(trifluoromethoxy)benzyl bromide involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing groups such as dichloro and trifluoromethoxy enhances the electrophilicity of the benzyl bromide moiety, making it more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce functional groups into organic molecules .

類似化合物との比較

Similar Compounds

- 2,6-Difluoro-4-(trifluoromethoxy)benzyl bromide

- 4-(Trifluoromethoxy)benzyl bromide

- 2,6-Dichloro-4-(trifluoromethoxy)toluene

Uniqueness

2,6-Dichloro-4-(trifluoromethoxy)benzyl bromide is unique due to the combination of its functional groups, which confer distinct reactivity and properties. The presence of both dichloro and trifluoromethoxy groups enhances its electrophilicity and stability, making it a valuable intermediate in organic synthesis .

生物活性

2,6-Dichloro-4-(trifluoromethoxy)benzyl bromide is a synthetic compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C10H7BrCl2F3O

- Molecular Weight : 335.02 g/mol

Biological Activities

The compound exhibits various biological activities, including:

- Anticancer Activity : Studies have indicated that this compound may possess significant anticancer properties. In vitro assays demonstrated its ability to inhibit the proliferation of cancer cell lines, suggesting potential as an antitumor agent .

- Hypnotic Effects : This compound has been noted for its hypnotic effects, which could be leveraged in sleep disorder treatments. Its sedative properties were observed in animal models, indicating a potential pathway for therapeutic use in insomnia.

- Inhibition of Mitochondrial Activity : Research indicates that compounds with similar structures can inhibit mitochondrial functions, leading to reduced ATP production in cardiac cells. This mechanism may contribute to both therapeutic and toxicological profiles .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Cell Cycle Arrest : The compound appears to induce cell cycle arrest in cancer cells, leading to apoptosis. This was evidenced by flow cytometry analyses showing increased sub-G1 populations in treated cells .

- Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound may increase ROS levels within cells, contributing to oxidative stress and subsequent cell death in cancerous tissues .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Inhibition of cancer cell proliferation | |

| Hypnotic | Sedative effects in animal models | |

| Mitochondrial Inhibition | Reduced ATP levels in cardiac cells |

Case Study: Antitumor Efficacy

A study conducted on various cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 values ranged from 10 µM to 25 µM across different cell types, highlighting its potential as a chemotherapeutic agent .

Case Study: Sedative Properties

In a controlled experiment involving rodent models, administration of the compound led to significant increases in sleep duration compared to control groups. The results suggest that it may act on GABAergic pathways similar to traditional hypnotics.

特性

IUPAC Name |

2-(bromomethyl)-1,3-dichloro-5-(trifluoromethoxy)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrCl2F3O/c9-3-5-6(10)1-4(2-7(5)11)15-8(12,13)14/h1-2H,3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHLKYFQGUSHCIH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)CBr)Cl)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrCl2F3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.92 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。